molecular formula C21H21OP B14149730 (Ethoxymethylene)triphenylphosphorane CAS No. 55812-81-2

(Ethoxymethylene)triphenylphosphorane

Cat. No.: B14149730
CAS No.: 55812-81-2
M. Wt: 320.4 g/mol
InChI Key: YPAATPPIKLIQGE-UHFFFAOYSA-N
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Description

(Ethoxymethylene)triphenylphosphorane is a specialized organophosphorus compound with the molecular formula C21H21OP and a molecular weight of 320.37 g/mol . It is identified by the CAS Number 55812-81-2 . This compound belongs to the class of Wittig reagents, which are fundamental tools in synthetic organic chemistry for the facile construction of carbon-carbon double bonds (alkenes) . The structure of this reagent, which can be represented by the SMILES notation CCOC=P(c1ccccc1)(c1ccccc1)c1ccccc1, features an ethoxymethylene group attached to the triphenylphosphorane moiety . This specific structure makes it a valuable reagent for the synthesis of enol ethers via the Wittig reaction with carbonyl compounds. As a Wittig reagent, its primary mechanism of action involves a nucleophilic attack on carbonyl groups of aldehydes or ketones, leading to the formation of a betaine intermediate that subsequently collapses to produce the desired alkene and triphenylphosphine oxide . While direct applications for this specific variant are sparsely detailed, analogous reagents like (Ethoxycarbonylmethylene)triphenylphosphorane are extensively used in the preparation of complex molecules, such as the synthesis of indoles from o-nitrobenzaldehydes and coumarins from o-hydroxy acetophenones . Researchers can leverage this compound for introducing ethoxymethylene groups into target molecules, thereby enabling the synthesis of various vinyl ethers and other advanced intermediates. This reagent is typically soluble in common organic solvents but insoluble in water . It is air-sensitive and must be handled under an inert atmosphere such as argon to maintain its reactivity and purity . Store in a tightly sealed container in a cool, dry, and well-ventilated place. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55812-81-2

Molecular Formula

C21H21OP

Molecular Weight

320.4 g/mol

IUPAC Name

ethoxymethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C21H21OP/c1-2-22-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3

InChI Key

YPAATPPIKLIQGE-UHFFFAOYSA-N

Canonical SMILES

CCOC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for the Preparation of Ethoxymethylene Triphenylphosphorane

Conventional Routes for Phosphorus Ylide Generation

The most common and general method for preparing phosphorus ylides involves a two-step process known as the "salt method". chemistnotes.come-bookshelf.de This procedure first involves the formation of a phosphonium (B103445) salt, which is subsequently deprotonated by a base to yield the desired ylide. e-bookshelf.de

Dehydrohalogenation of (Ethoxymethyl)triphenylphosphonium Halide Precursors

The primary conventional route for synthesizing (Ethoxymethylene)triphenylphosphorane is through the dehydrohalogenation of its corresponding phosphonium salt precursor, (Ethoxymethyl)triphenylphosphonium halide. e-bookshelf.de This process is a type of β-elimination reaction. wikipedia.org

The synthesis begins with the quaternization of a phosphine (B1218219), typically triphenylphosphine (B44618), with an appropriate alkyl halide. wikipedia.org In this case, triphenylphosphine is reacted with an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) in an SN2 reaction to form the (Ethoxymethyl)triphenylphosphonium halide salt. libretexts.org Due to the SN2 mechanism, primary halides react most favorably. libretexts.org

The second step is the dehydrohalogenation, where a base is used to remove the acidic proton from the carbon atom adjacent to the positively charged phosphorus atom. e-bookshelf.deyoutube.com The choice of base is critical and depends on the acidity of the proton. For stabilized ylides, relatively weak bases can be used, while non-stabilized ylides require strong bases. thieme-connect.de A common procedure involves dissolving the phosphonium salt in a suitable solvent and adding a base, such as an alkoxide or an organolithium reagent, to generate the neutral ylide. e-bookshelf.de For instance, a similar ylide, (ethoxycarbonylmethylene)triphenylphosphorane, is prepared by treating the corresponding phosphonium bromide salt with aqueous sodium hydroxide (B78521). prepchem.com

Table 1: General Reaction Scheme for Dehydrohalogenation

StepReactantsProductDescription
1. Salt Formation Triphenylphosphine + Ethoxymethyl Halide(Ethoxymethyl)triphenylphosphonium HalideSN2 reaction to form the phosphonium salt. libretexts.org
2. Deprotonation (Ethoxymethyl)triphenylphosphonium Halide + BaseThis compoundRemoval of an α-proton to form the ylide. e-bookshelf.de

Optimization of Reaction Conditions for Industrial Scale Preparation

For industrial-scale synthesis, efficiency, cost, and waste reduction are paramount. The conventional two-step method is often modified to streamline the process. A key optimization is to perform the reaction in a single pot without isolating the intermediate phosphonium salt. google.com

A patented method for a similar compound, (carbethoxyethylidene)triphenylphosphorane, demonstrates this approach. The process involves reacting triphenylphosphine and ethyl 2-bromopropionate in a solvent mixture (e.g., toluene (B28343) and water). After the initial reaction to form the salt, the aqueous layer is separated, and the pH of the organic layer is directly adjusted with a base like sodium hydroxide or potassium carbonate to a range of 7.5-8.5. This causes the ylide product to precipitate, simplifying isolation and purification. google.com This "one-pot" method shortens the production cycle, reduces manufacturing costs by approximately 40%, minimizes waste, and allows for solvent recycling, making it suitable for industrialized production. google.com

Table 2: Comparison of Laboratory vs. Industrial Synthesis Approaches for Phosphorus Ylides

FeatureLaboratory Scale (Conventional)Industrial Scale (Optimized)
Process Two-step with isolation of intermediate phosphonium salt. prepchem.comOne-pot reaction without intermediate isolation. google.com
Base Addition Often uses strong, hazardous bases (e.g., organolithiums).Utilizes weaker, cheaper bases (e.g., NaOH, K₂CO₃). google.com
Purification Often requires chromatography or recrystallization of the salt and final product.Product precipitates directly from the reaction mixture. google.com
Efficiency Lower overall yield due to multiple steps and transfers.Higher yield (up to 96%) and shorter cycle time. google.com
Solvent Use May use multiple solvents for reaction and purification.Solvent can often be recycled. google.com

Exploration of Alternative Synthetic Pathways

Research into ylide synthesis continues to explore pathways that offer advantages over the traditional salt method, such as improved functional group tolerance or different reactivity profiles.

Direct Synthesis Approaches

Alternative methods aim to generate phosphorus ylides more directly. One such approach involves multicomponent reactions. For example, stabilized phosphorus ylides can be produced from the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and various acids (such as phenols, imides, or enols). researchgate.net In this process, triphenylphosphine adds to the acetylenic ester, and the resulting intermediate is protonated by the acid to form a vinyltriphenylphosphonium salt. This unstable intermediate then undergoes another addition reaction to yield the stabilized ylide. researchgate.net While this specific multicomponent reaction may not directly produce this compound, it illustrates a direct synthetic strategy that bypasses the pre-formation of an alkyl phosphonium salt from an alkyl halide.

Other, less common methods for ylide generation include the reaction of a suitable carbene with a phosphine. chemistnotes.com

Chemoenzymatic or Biocatalytic Syntheses (if applicable in literature)

A review of current scientific literature reveals no specific chemoenzymatic or biocatalytic methods for the synthesis of this compound. While biocatalysis is a growing field in organic chemistry, its application to the direct formation of phosphorus ylides is not well-documented. Current research in chemoenzymatic synthesis involving phosphorus compounds has focused on other areas, such as the catalytic enantioselective synthesis of phosphonamidates or the use of P-stereogenic phosphines as ligands in metal-catalyzed reactions. acs.org The synthesis of ylides remains predominantly in the domain of traditional organic synthesis.

Preparation and Comparative Analysis of Analogues and Homologues

The synthetic methodology for this compound is broadly applicable to a range of its analogues and homologues. These related compounds are often used as Wittig reagents to introduce different structural motifs into molecules.

An important analogue is (ethoxycarbonylmethylene)triphenylphosphorane (also known as the ethyl Wittig reagent). Its synthesis is very similar to the general method, involving the reaction of triphenylphosphine with ethyl bromoacetate (B1195939) to form (ethoxycarbonylmethyl)triphenylphosphonium bromide. prepchem.com This salt is then treated with a base like sodium hydroxide to yield the stabilized ylide. prepchem.com

Another related compound is (carbethoxyethylidene)triphenylphosphorane . As discussed, its industrial preparation has been optimized into a one-pot process starting from triphenylphosphine and ethyl 2-bromopropionate. google.com

The methoxy (B1213986) analogue, (methoxycarbonylmethylene)triphenylphosphorane , is also a common reagent. It can be prepared via the standard salt method. Furthermore, it can serve as a precursor to other ylides; for instance, it can be treated with a strong base like sodium hexamethyldisilazanide (NaHMDS) to eliminate methanol (B129727) and form (triphenylphosphoranylidene)-ketene. orgsyn.org

Table 3: Synthetic Comparison of this compound Analogues

CompoundPrecursor HalideBase ExampleKey Features of Synthesis
This compound Ethoxymethyl HalideStrong BaseStandard dehydrohalogenation of the corresponding phosphonium salt. e-bookshelf.de
(Ethoxycarbonylmethylene)triphenylphosphorane Ethyl BromoacetateSodium HydroxideA stabilized ylide, readily prepared from its phosphonium salt with a weak base. prepchem.com
(Carbethoxyethylidene)triphenylphosphorane Ethyl 2-bromopropionateSodium Hydroxide / Potassium CarbonateSynthesis has been optimized for industrial scale via a one-pot method. google.com
(Methoxycarbonylmethylene)triphenylphosphorane Methyl ChloroacetateSodium HydroxideCommon reagent that can also be used as a starting material for other ylides. orgsyn.org

This comparative analysis shows that the fundamental synthetic strategy—formation of a phosphonium salt followed by deprotonation—is a versatile and robust method for accessing a wide variety of phosphorus ylides, with specific conditions being adapted based on the structure of the ylide and the scale of the preparation.

Synthesis of Related Alkoxycarbonylmethylenetriphenylphosphoranes (e.g., Methoxymethylene-, Phenoxymethylene-, and Benzyloxymethylene-triphenylphosphorane)

The synthesis of various alkoxycarbonylmethylenetriphenylphosphoranes follows a general and well-established two-step procedure. The initial step involves the quaternization of triphenylphosphine with an appropriate haloether. This is followed by the deprotonation of the resultant phosphonium salt to yield the desired phosphorane.

Methoxymethylenetriphenylphosphorane: The preparation of methoxymethylenetriphenylphosphorane can be achieved through the reaction of triphenylphosphine with chloromethyl methyl ether, which forms methoxymethyltriphenylphosphonium chloride. wikipedia.org This phosphonium salt is then deprotonated in situ to generate the ylide. wikipedia.org A common method for this deprotonation involves the use of a strong base such as lithium diisopropylamide (LDA) in a slurry with the phosphonium salt in a non-polar solvent like toluene at low temperatures. prepchem.com The resulting deep red color of the solution is indicative of the formation of the destabilized ylide. wikipedia.org

Phenoxymethylenetriphenylphosphorane: The synthesis of phenoxymethylenetriphenylphosphorane commences with the preparation of the corresponding phosphonium salt, phenoxymethyltriphenylphosphonium chloride. This is typically achieved by reacting triphenylphosphine with chloromethyl phenyl ether. The subsequent deprotonation of this salt with a strong base, such as sodium hydride or an organolithium reagent, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, affords the desired ylide.

Benzyloxymethylenetriphenylphosphorane: Similarly, the synthesis of benzyloxymethylenetriphenylphosphorane begins with the formation of the phosphonium salt, benzyloxymethyltriphenylphosphonium chloride. This salt is prepared by the reaction of triphenylphosphine with benzyl (B1604629) chloromethyl ether. The final step to generate the phosphorane involves the deprotonation of this phosphonium salt using a strong base, mirroring the methods used for the other alkoxy analogs.

A summary of the reactants for the synthesis of the phosphonium salt precursors is presented in the table below.

Target PhosphoraneHaloether Reactant
MethoxymethylenetriphenylphosphoraneChloromethyl methyl ether
PhenoxymethylenetriphenylphosphoraneChloromethyl phenyl ether
BenzyloxymethylenetriphenylphosphoraneBenzyl chloromethyl ether

Impact of Ester Group Variation on Synthetic Efficiency and Accessibility

The nature of the alkoxy group in alkoxycarbonylmethylenetriphenylphosphoranes can influence the synthetic efficiency and accessibility of these Wittig reagents. This influence is primarily observed in two key aspects: the reactivity of the starting haloether and the stability of the resulting phosphonium salt and ylide.

Synthetic Efficiency: The rate of the initial quaternization reaction between triphenylphosphine and the corresponding haloether can be affected by the electronic and steric properties of the alkoxy group. For instance, the presence of an electron-withdrawing group, such as a phenyl group in phenoxymethylenetriphenylphosphorane, can influence the electrophilicity of the α-carbon, potentially affecting the reaction rate with triphenylphosphine. Generally, more reactive haloacetates will lead to a more efficient formation of the phosphonium salt.

The stability of the resulting ylide is also a significant consideration. The electronic nature of the alkoxy group can influence the stability of the carbanionic center of the ylide. Electron-donating alkoxy groups can slightly destabilize the ylide, making it more reactive, while electron-withdrawing groups can increase its stability. This stability, in turn, can affect the ease of handling and storage of the phosphorane.

The following table summarizes the general impact of varying the ester group on the synthesis of alkoxycarbonylmethylenetriphenylphosphoranes.

Ester GroupStarting Haloether AccessibilityPotential Impact on Reaction RateResulting Ylide Stability
MethoxyHighStandardModerate
EthoxyHighStandardModerate
PhenoxyModeratePotentially faster due to inductive effectIncreased stability
BenzyloxyModerateSimilar to ethoxyModerate

Fundamental Reactivity and Mechanistic Investigations of Ethoxymethylene Triphenylphosphorane in Organic Transformations

Wittig Olefination Reactions with Carbonyl Substrates

The Wittig reaction serves as a cornerstone for alkene synthesis, proceeding through the reaction of a phosphorus ylide with an aldehyde or ketone. chegg.com The reaction of (Ethoxymethylene)triphenylphosphorane, a stabilized ylide, with carbonyl compounds typically involves the formation of an oxaphosphetane intermediate, which then collapses to form an enol ether and triphenylphosphine (B44618) oxide. udel.edu The strong P-O bond formed in the byproduct provides the thermodynamic driving force for the reaction. udel.edu

Reactivity with Aliphatic and Aromatic Aldehydes

This compound demonstrates high reactivity towards both aliphatic and aromatic aldehydes. Aldehydes are potent electrophiles, readily undergoing nucleophilic attack by the ylide. The reaction generally proceeds efficiently under mild conditions, often at room temperature, to furnish the corresponding ethyl vinyl ethers in good to excellent yields. Aromatic aldehydes, such as benzaldehyde (B42025), react smoothly, as do various aliphatic aldehydes. The presence of electron-withdrawing or electron-donating groups on the aromatic ring typically does not impede the reaction, although it may influence the reaction rate.

Aldehyde SubstrateProductTypical Yield (%)Reference
Benzaldehyde1-Ethoxy-2-phenylethene>85%Analogous reaction with (carbethoxymethylene)triphenylphosphorane (B24862) webassign.net
Butanal1-Ethoxyhex-1-eneHighGeneral reactivity of stabilized ylides with aliphatic aldehydes
p-Nitrobenzaldehyde1-Ethoxy-2-(4-nitrophenyl)etheneHighGeneral high efficiency of Wittig reactions udel.edu

Reactivity with Ketones and Steric Considerations

Consistent with the behavior of stabilized ylides, this compound is less reactive towards ketones than aldehydes due to the increased steric hindrance and reduced electrophilicity of the ketone carbonyl carbon. digitellinc.com The reaction with sterically unhindered ketones, such as cyclohexanone, proceeds to give the desired enol ether, although it may require more forcing conditions (e.g., elevated temperatures) and result in lower yields compared to reactions with aldehydes. libretexts.org

Sterically hindered ketones present a significant challenge. digitellinc.comwikipedia.org As the steric bulk increases on the ketone, the rate of nucleophilic attack by the ylide decreases dramatically, often leading to poor yields or no reaction. In such cases, alternative methods like the Horner–Wadsworth–Emmons reaction are often preferred. digitellinc.com

Ketone SubstrateProductTypical Yield (%)Steric HindranceReference
CyclohexanoneEthoxymethylenecyclohexaneModerate-GoodLowGeneral reactivity with unhindered ketones libretexts.org
Acetophenone1-Ethoxy-1-phenyletheneModerateModerateGeneral reactivity of stabilized ylides digitellinc.com
Camphor(Not typically formed)Very Low / No ReactionHighSteric limitations of stabilized ylides digitellinc.comwikipedia.org

Stereochemical Control in Olefin Formation: E/Z Selectivity in Vinyl Ether Products

A defining characteristic of stabilized ylides like this compound is their high E-selectivity in the Wittig reaction. wikipedia.orgwvu.edu The resonance stabilization of the ylide allows for the reaction intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane. The subsequent syn-elimination from this intermediate leads preferentially to the (E)-alkene. libretexts.org Consequently, the reaction of this compound with aldehydes almost exclusively yields the (E)-vinyl ether product. This high degree of stereochemical control is a significant advantage of the Wittig reaction with stabilized ylides. webassign.net

Influence of Solvent Systems on Reaction Kinetics and Stereoselectivity

The choice of solvent can impact the kinetics and, in some cases, the stereoselectivity of the Wittig reaction. researchgate.net For stabilized ylides, reactions are often conducted in aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, or toluene (B28343). wikipedia.org The polarity of the solvent can influence the stability of the intermediates and transition states. While stabilized ylides generally exhibit strong E-selectivity, highly polar solvents can sometimes decrease this selectivity by affecting the equilibration of the betaine-like intermediates. digitellinc.comresearchgate.net In some instances, particularly with liquid aldehydes, the reaction can be run effectively under solvent-free conditions, which aligns with the principles of green chemistry. webassign.netwvu.edu

SolventPolarityEffect on E/Z Ratio (Typical for Stabilized Ylides)Reference
TolueneNon-polarHigh E-selectivity researchgate.net
Tetrahydrofuran (THF)Polar AproticHigh E-selectivity wikipedia.org
Dimethylformamide (DMF)Polar AproticMay slightly decrease E-selectivity wikipedia.org
None (Solvent-free)N/AEffective, high E-selectivity webassign.netwvu.edu

Effect of Temperature and Stoichiometry on Reaction Outcomes

Temperature is a critical parameter for controlling the Wittig reaction. Reactions involving stabilized ylides and aldehydes are often exothermic and proceed readily at room temperature. webassign.net For less reactive substrates like ketones, heating is frequently necessary to achieve a reasonable reaction rate and yield. The stereoselectivity of stabilized ylides is generally less sensitive to temperature than that of unstabilized ylides, with high E-selectivity often maintained over a range of temperatures. chegg.com

Regarding stoichiometry, the ylide and carbonyl compound are typically used in near-equimolar amounts. Using a slight excess of the ylide (e.g., 1.1 to 1.2 equivalents) can be beneficial to ensure complete consumption of a valuable carbonyl substrate. chegg.com

Exploration of Other Electrophilic Additions and Transformations

While best known for its role in olefination, the nucleophilic carbon of this compound can, in principle, react with other electrophiles. The reactivity of phosphorus ylides extends to a variety of electrophilic partners. For instance, reactions of stabilized ylides with ortho-quinones have been reported, leading to the formation of new ylides and other complex organic structures. rsc.org

Although specific documented examples for this compound are scarce, by analogy with other ylides, potential transformations could include:

Reaction with Epoxides: Nucleophilic attack on an epoxide ring would lead to a ring-opening reaction, forming a new C-C bond and generating a betaine (B1666868) intermediate that could potentially undergo further transformations. lumenlearning.com

Reaction with Alkyl Halides: While the preparation of the parent phosphonium (B103445) salt involves the reaction of triphenylphosphine with an alkyl halide, the resulting ylide can itself be alkylated, though this is not a common synthetic application. lumenlearning.com

Reaction with Acyl Chlorides: Acylation of the ylide with an acyl chloride would produce a new, more stabilized phosphorus ylide, known as a C-acylated ylide. These highly stabilized ylides are important intermediates in their own right.

These potential reactions highlight the versatility of this compound as a nucleophilic building block beyond its conventional use in Wittig olefinations.

Reactivity with Imines and Other Nitrogen-Containing Electrophiles

While the Wittig reaction of this compound with aldehydes and ketones is a cornerstone of alkene synthesis, its reactivity extends to various nitrogen-containing electrophiles, most notably imines, in what is known as the aza-Wittig reaction. This reaction provides a valuable route to the synthesis of enamines, which are versatile intermediates in organic synthesis.

The reaction with N-sulfonyl imines has been shown to be a highly stereoselective process. The stereochemical outcome of the aza-Wittig reaction with stabilized ylides like this compound can be tuned to favor either the (E)- or (Z)-alkene, depending on the reaction conditions and the nature of the substituents on both the ylide and the imine. ucc.ie

The general reactivity pattern of stabilized ylides suggests that they are less prone to side reactions compared to non-stabilized ylides. Their reactions with imines typically proceed under mild conditions, offering a high degree of functional group tolerance. nrochemistry.com

While extensive research on the reactions of this compound with other nitrogen-containing electrophiles such as nitriles and nitroso compounds is not widely documented in readily available literature, the fundamental principles of its nucleophilicity suggest that such reactions are plausible. The reaction with nitriles could potentially lead to the formation of β-keto phosphonium salts after hydrolysis, although this reactivity is not as commonly exploited as the aza-Wittig reaction. Reactions with nitroso compounds are also theoretically possible, potentially leading to the formation of oxazaphosphetane-like intermediates that could fragment to give various products. However, specific studies detailing these transformations with this compound are scarce.

A summary of the expected reactivity with various nitrogen-containing electrophiles is presented in the table below.

ElectrophileExpected Product TypeNotes
Imines (aza-Wittig)EnaminesWell-established reactivity for stabilized ylides.
N-Sulfonyl Imines(E)- or (Z)-EnaminesStereoselectivity can often be controlled. ucc.ie
Nitrilesβ-Keto phosphonium salts (after hydrolysis)Less common, reactivity depends on nitrile electrophilicity.
Nitroso CompoundsVaries (potential for complex products)Limited specific data for this ylide.

Cycloaddition Reactions (if documented)

The participation of this compound in cycloaddition reactions is not a widely reported mode of reactivity. While phosphorus ylides, in general, can undergo cycloaddition reactions, particularly [3+2] cycloadditions with various dipolarophiles, specific examples involving this compound are not well-documented in the scientific literature. The inherent stability of this ylide, due to the delocalization of the carbanionic charge onto the ester group, may diminish its propensity to act as a 1,3-dipole, a common prerequisite for such cycloadditions.

Detailed Mechanistic Studies of this compound-Mediated Reactions

The mechanism of the Wittig reaction, particularly with stabilized ylides like this compound, has been a subject of extensive investigation. The current understanding, supported by both experimental and computational studies, points towards a concerted pathway that dictates the high stereoselectivity often observed.

Phosphonium Betaine Formation and Decomposition Pathways

Historically, the Wittig reaction was postulated to proceed through a zwitterionic intermediate known as a phosphonium betaine. lumenlearning.com This intermediate would be formed by the nucleophilic attack of the ylide on the carbonyl carbon. Subsequent cyclization to an oxaphosphetane, followed by decomposition, would then yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com

However, for stabilized ylides reacting under salt-free conditions, the betaine is now generally considered to be a high-energy, transient species or, in many cases, completely bypassed in favor of a direct, concerted [2+2] cycloaddition to form the oxaphosphetane intermediate. pitt.eduwikipedia.org The formation of the oxaphosphetane is the rate-determining step, and its stereochemistry directly translates to the geometry of the final alkene product. libretexts.org The high E-selectivity typically observed with stabilized ylides is a consequence of the kinetic control in the formation of the trans-oxaphosphetane, which is sterically and electronically favored. stackexchange.com

The decomposition of the oxaphosphetane is a retro-[2+2] cycloaddition process that is generally considered to be stereospecific. The syn-elimination of triphenylphosphine oxide from the oxaphosphetane ensures that the stereochemical integrity established in the cycloaddition step is maintained in the final alkene product.

Computational Chemistry Approaches to Transition State Analysis and Reaction Pathways

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic nuances of the Wittig reaction with stabilized ylides. acs.org These computational studies have provided detailed insights into the structures of the transition states and the energetics of the reaction pathways, corroborating the concerted [2+2] cycloaddition mechanism. researchgate.net

For stabilized ylides, the transition state for the formation of the oxaphosphetane is found to be more planar compared to that of non-stabilized ylides. acs.org This planarity is attributed to the electronic effects of the stabilizing group. The transition state that leads to the (E)-alkene is generally found to be lower in energy than the one leading to the (Z)-alkene. This energy difference is a key factor in the observed E-selectivity. researchgate.net

Computational studies have also highlighted the importance of dipole-dipole interactions between the ylide and the carbonyl compound in the transition state. nih.gov The alignment of these dipoles plays a significant role in stabilizing the transition state leading to the E-product.

Kinetic Isotope Effect Studies for Rate-Determining Steps

There is a notable lack of specific kinetic isotope effect (KIE) studies for the Wittig reaction involving this compound. However, studies on other ylides have provided some general insights. For instance, the observation of a lack of a significant kinetic isotope effect in the reaction of isopropylidenetriphenylphosphorane with a ¹⁴C-labelled benzaldehyde suggests that the initial C-C bond formation is not the sole rate-determining step in all cases. ucc.ie

For stabilized ylides, where the initial nucleophilic attack is often the rate-limiting step, a primary kinetic isotope effect would be expected if the C-C bond formation is the primary motion in the transition state. The scarcity of such studies for this compound makes it difficult to definitively assign the rate-determining step based on this experimental technique alone. Theoretical calculations, however, consistently point to the cycloaddition transition state as the highest point on the energy profile for stabilized ylides. acs.org

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions play a crucial role in dictating the stereochemical outcome of the Wittig reaction with stabilized ylides. As revealed by computational studies, the high (E)-selectivity is not solely due to steric hindrance but is significantly influenced by electrostatic interactions, specifically dipole-dipole interactions, in the transition state. stackexchange.comnih.gov

In the transition state leading to the (E)-alkene, the dipole of the ylide (originating from the phosphonium group and the electron-withdrawing ethoxycarbonyl group) and the dipole of the carbonyl group can align in an anti-parallel fashion, leading to a stabilizing electrostatic interaction. stackexchange.com Conversely, in the transition state for the (Z)-alkene, these dipoles are more aligned, resulting in a destabilizing repulsion. This difference in electrostatic interaction contributes significantly to the lower energy of the E-transition state. nih.gov

Furthermore, other non-covalent interactions, such as C-H···O hydrogen bonds between the phenyl groups of the phosphonium moiety and the carbonyl oxygen, can also contribute to the stability of the transition state. acs.org The interplay of these subtle forces ultimately governs the geometry of the transition state and, consequently, the stereoselectivity of the reaction.

Strategic Applications of Ethoxymethylene Triphenylphosphorane in Complex Molecule Synthesis

Construction of α,β-Unsaturated Esters and Their Derivatives

The reaction between (Ethoxymethylene)triphenylphosphorane and carbonyl compounds is a cornerstone for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers. nbinno.comnih.govmetu.edu.tr

The Wittig reaction involving this compound is renowned for its high degree of stereoselectivity. As a stabilized ylide, the negative charge on the α-carbon is delocalized by the adjacent ester group, which influences the reaction mechanism to strongly favor the formation of the thermodynamically more stable (E)-alkene isomer. udel.edu This occurs because the intermediates in the reaction pathway have sufficient lifetime to equilibrate to the lower-energy anti-conformation, which ultimately leads to the (E)-product after elimination of triphenylphosphine (B44618) oxide. youtube.com The reaction proceeds efficiently with a wide range of aliphatic and aromatic aldehydes under mild conditions, often at room temperature and without the need for strong bases. udel.edulibretexts.org

The general transformation can be summarized as follows: R-CHO + Ph₃P=CHCO₂Et → (E)-R-CH=CHCO₂Et + Ph₃PO

Below is a table illustrating the application of this reaction with various aldehydes.

AldehydeProduct ((E)-Alkyl α,β-Unsaturated Carboxylate)
Benzaldehyde (B42025)Ethyl cinnamate (B1238496)
4-ChlorobenzaldehydeEthyl 4-chlorocinnamate
2-ChlorobenzaldehydeEthyl 2-chlorocinnamate
PropanalEthyl pent-2-enoate
CyclohexanecarboxaldehydeEthyl 3-cyclohexylacrylate

This interactive table is based on established Wittig reaction outcomes. libretexts.org

The α,β-unsaturated esters synthesized via the Wittig reaction are versatile platforms for further chemical modification due to the presence of two distinct reactive sites: the carbon-carbon double bond (olefin) and the ester group. nbinno.com

Functionalization of the Olefin Moiety:

Michael Addition: The electrophilic β-carbon of the unsaturated ester is susceptible to conjugate addition by a wide range of nucleophiles, including malonates, amines, and thiols. This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.comwikipedia.org For instance, the reaction of ethyl cinnamate with diethyl malonate in the presence of a base yields a 1,5-dicarbonyl compound. metu.edu.trresearchgate.net

Epoxidation: The double bond can be converted into an epoxide, a valuable synthetic intermediate, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic asymmetric methods. nbinno.comsciforum.netorganic-chemistry.orgacs.orgacs.org These resulting glycidic esters are precursors to various chiral molecules. acs.org

Dihydroxylation: The olefin can be oxidized to a vicinal diol (a glycol) using reagents such as osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate. wikipedia.orglibretexts.orglibretexts.org This process can be performed stereoselectively to yield either syn- or anti-diols depending on the chosen method.

Functionalization of the Ester Moiety:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding α,β-unsaturated carboxylic acid (e.g., cinnamic acid from ethyl cinnamate). nbinno.com

Reduction: The ester group can be selectively reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride, affording an allylic alcohol. nbinno.com

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol under catalytic conditions. nbinno.com

Utility in Nucleoside and Nucleotide Analog Synthesis

Modified nucleosides are crucial in antiviral and anticancer therapies. This compound provides a direct method for introducing a reactive two-carbon side chain onto nucleobase precursors, enabling the synthesis of a variety of potent analogs.

A key synthetic strategy involves the reaction of a 5-formyluracil (B14596) derivative with this compound. The starting material, 5-formyl-2'-deoxyuridine (B1195723), can be prepared through the oxidation of the 5-methyl group of thymidine. The subsequent Wittig reaction proceeds under standard conditions to append an (E)-ethoxycarbonylvinyl group at the 5-position of the pyrimidine (B1678525) ring. This transformation is highly stereoselective, yielding predominantly the (E)-isomer, which is a common feature in many biologically active vinyl nucleosides.

The reaction is as follows: 5-formyl-2'-deoxyuridine + Ph₃P=CHCO₂Et → (E)-5-(2-ethoxycarbonylvinyl)-2'-deoxyuridine + Ph₃PO

This reaction provides a direct route to an unsaturated ester derivative, which serves as a versatile intermediate for further modifications.

The (E)-5-(2-ethoxycarbonylvinyl)-2'-deoxyuridine intermediate is a valuable precursor for creating a range of modified nucleosides, including halogenated and alkylated analogs known for their significant antiviral properties.

Synthesis of Halogenated Analogues: The vinyl group can be converted into a halogenated derivative. For example, a prominent antiviral drug, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), can be synthesized from a 5-formyl precursor. google.comnih.gov While direct synthesis often involves a different Wittig reagent, the ethoxycarbonylvinyl intermediate could plausibly be converted to the bromovinyl analogue through a sequence of hydrolysis, decarboxylation, and subsequent bromination reactions.

Synthesis of Alkylated Analogues: The carbon-carbon double bond of the ethoxycarbonylvinyl side chain can be reduced to a saturated linkage via catalytic hydrogenation. This yields the 5-(2-ethoxycarbonylethyl)-2'-deoxyuridine derivative. Subsequent chemical modifications of the ester group can lead to a variety of alkylated side chains. For instance, reduction of the ester to an alcohol followed by further transformations can introduce different alkyl groups. This pathway provides access to compounds like 5-ethyl-2'-deoxyuridine and its carbocyclic analogues, which have demonstrated antiviral activity. nih.gov

Synthesis of Diverse Heterocyclic Systems

Beyond its standard use in olefination, this compound is a valuable C2 synthon for the construction of various heterocyclic rings. Its dual functionality, possessing both a nucleophilic ylide carbon and an electrophilic ester carbonyl, allows for participation in annulation and multicomponent reactions.

Synthesis of Furan (B31954) Derivatives: The phosphorane has been shown to react with ortho-quinones in the presence of acetic anhydride (B1165640) to yield furan derivatives, among other products. rsc.org

Synthesis of 4-Quinolones: In a notable three-component reaction, this compound can react with two molecules of an isocyanate to assemble 2-amino-3-carboxylate-4-quinolones. The proposed mechanism involves the initial addition of the ylide to one isocyanate molecule, followed by a rearrangement and subsequent reaction with a second isocyanate molecule, culminating in a 6π-electrocyclization to form the quinolone ring system.

Synthesis of Pyridinone Derivatives: Phosphorus ylides are known to be key intermediates in the synthesis of various nitrogen-containing heterocycles, including pyridinone scaffolds. organic-chemistry.org The reaction of the phosphorane with suitable 1,3-dielectrophiles can lead to cyclization and the formation of substituted pyridinone rings, which are important structures in medicinal chemistry.

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Role in Natural Product Synthesis and Agrochemical Intermediates

Applications in the Synthesis of Other Biologically Active Scaffolds:While the Wittig reaction is a common tool in the synthesis of complex bioactive molecules,nih.govno specific examples were found that detail the application of this compound in the synthesis of other biologically active scaffolds beyond the general context of natural product synthesis.

Given the strict instructions to only include content that directly pertains to the provided outline and to ensure scientific accuracy, the lack of specific data for these sections makes it impossible to generate the requested article without resorting to speculation or including irrelevant information, which would violate the core requirements of the prompt. To uphold the principles of accuracy and adherence to the user's specifications, the generation of the article cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation in Research Involving Ethoxymethylene Triphenylphosphorane and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For phosphorus-containing compounds like (Ethoxymethylene)triphenylphosphorane, a multi-nuclear approach involving ¹H, ¹³C, and ³¹P NMR is particularly powerful.

Ylide Characterization:

The ¹H NMR spectrum of this compound, a stabilized ylide, exhibits characteristic signals that confirm its structure. The protons of the fifteen phenyl groups attached to phosphorus typically appear as a complex multiplet in the aromatic region, generally between δ 7.4 and 7.8 ppm. The ethoxy group protons present as a quartet for the methylene (B1212753) (-OCH₂-) and a triplet for the methyl (-CH₃) protons, with typical chemical shifts around δ 3.5-4.0 and δ 0.9-1.3 ppm, respectively. The most diagnostic signal is that of the α-proton on the ylidic carbon (P=CH-), which is significantly influenced by the phosphorus atom and the adjacent carbonyl group. This methine proton signal is often observed as a doublet due to coupling with the ³¹P nucleus and is typically found in the range of δ 2.5-3.5 ppm.

Olefinic Product Characterization (Example: Ethyl Cinnamate):

A common application of this compound is its reaction with aldehydes to form α,β-unsaturated esters. The reaction with benzaldehyde (B42025), for instance, yields ethyl cinnamate (B1238496). The NMR spectra of these olefinic products are crucial for confirming the success of the reaction and determining the stereochemistry of the newly formed double bond. For (E)-ethyl cinnamate, the two olefinic protons are diastereotopic and exhibit a large coupling constant (J ≈ 16 Hz), characteristic of a trans-configuration.

Below are the typical ¹H and ¹³C NMR chemical shifts for (E)-ethyl cinnamate in CDCl₃.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.35-7.55m-128.1, 128.9, 130.2, 134.4
Ar-CH=7.68d16.0144.5
=CH-CO6.44d16.0118.4
-OCH₂-4.27q7.160.4
-CH₃1.34t7.114.3
C=O---166.8

³¹P NMR spectroscopy is an essential tool for directly probing the phosphorus atom in phosphonium (B103445) ylides and tracking the conversion to the phosphine (B1218219) oxide byproduct during a Wittig reaction. biosynth.com this compound is a pentavalent phosphorus compound. Stabilized phosphorus ylides typically resonate in a characteristic downfield region of the ³¹P NMR spectrum. The specific chemical shift is influenced by the substituents on both the phosphorus and the carbanion. For ylides stabilized by an adjacent carbonyl group, the ³¹P chemical shift is generally observed in the range of δ +15 to +25 ppm (relative to 85% H₃PO₄). scribd.comuni-muenchen.de This downfield shift is indicative of a less shielded phosphorus nucleus compared to the resulting triphenylphosphine (B44618) oxide, which appears at a slightly more shielded position, typically around δ +25 to +35 ppm. This clear difference in chemical shifts allows for straightforward monitoring of the reaction progress and determination of conversion rates.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning complex spectra and confirming the constitution and stereochemistry of reaction products.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. rsc.org For a product like ethyl cinnamate, a COSY spectrum would show a cross-peak between the two olefinic protons, confirming their scalar coupling. It would also show correlations between the -OCH₂- protons and the -CH₃ protons of the ethyl group, confirming the ethoxy fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). rsc.org It is instrumental in assigning the carbon signals. For instance, the olefinic proton at δ 7.68 ppm would show a correlation to the carbon signal at δ 144.5 ppm in the HSQC spectrum of ethyl cinnamate.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). nih.gov HMBC is particularly useful for connecting different spin systems and assigning quaternary carbons. In ethyl cinnamate, an HMBC experiment would show a correlation from the olefinic proton at δ 6.44 ppm to the carbonyl carbon at δ 166.8 ppm (a three-bond correlation), unequivocally establishing the connectivity of the α,β-unsaturated ester system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for stereochemical assignments. For olefinic products, the presence or absence of a NOE between protons across the double bond can definitively establish E/Z geometry. In (E)-ethyl cinnamate, no NOE would be expected between the olefinic protons, whereas the corresponding (Z)-isomer would show a distinct cross-peak.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). pnnl.govnih.gov This precision allows for the determination of the exact elemental formula of a compound, as each unique combination of atoms has a distinct, precise mass. For this compound (C₂₂H₂₁O₂P), the theoretical exact mass is 348.1279 Da. An experimental HRMS measurement yielding a value very close to this, such as 348.1275, would provide strong evidence for the presence of the ylide and confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. Similarly, HRMS is used to confirm the elemental composition of the olefinic products formed in the Wittig reaction. rsc.org

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering detailed structural information.

For an olefinic product like ethyl cinnamate (molecular weight 176.21 g/mol ), the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. massbank.eu The molecular ion peak [M]⁺ would be observed at m/z 176. Key fragment ions would include:

m/z 131: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da), corresponding to the [M - OEt]⁺ ion (cinnamoyl cation). This is often the base peak.

m/z 103: Loss of the entire ethoxycarbonyl group (•COOEt, 73 Da), corresponding to the styryl cation [C₈H₇]⁺.

m/z 77: Corresponding to the phenyl cation [C₆H₅]⁺, resulting from the cleavage of the bond between the phenyl ring and the olefinic chain.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

In stabilized phosphorus ylides like this compound, the delocalization of the negative charge from the ylidic carbon to the adjacent carbonyl group significantly influences the vibrational frequencies of the C=C and C=O bonds. The IR spectrum of a closely related compound, ethyl (triphenylphosphoranylidene)acetate, shows a strong absorption band for the carbonyl group (C=O) in the region of 1610-1580 cm⁻¹. This is a lower frequency compared to typical ester carbonyl absorptions (1750-1735 cm⁻¹), indicating a decrease in the double bond character of the C=O bond due to electron delocalization.

The P=C bond in phosphorus ylides also gives rise to characteristic vibrational modes, although their identification can sometimes be challenging due to coupling with other vibrations. The triphenylphosphine group displays a series of sharp absorption bands in the IR spectrum, which are characteristic of monosubstituted benzene (B151609) rings. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole moment changes lead to intense IR bands, vibrations that cause a significant change in polarizability result in strong Raman scattering. For instance, the symmetric vibrations of the phenyl rings in the triphenylphosphine moiety are often more prominent in the Raman spectrum.

A detailed vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), allows for the precise assignment of observed IR and Raman bands to specific molecular motions. This level of analysis is crucial for understanding the electronic structure of the ylide and how it is perturbed upon reaction.

Functional Group Typical IR Absorption Range (cm⁻¹) Notes
P=C (Ylide)~900 - 800Can be coupled with other vibrations and may be weak.
C=O (Ester, delocalized)1610 - 1580Shifted to lower frequency due to electron delocalization.
C-O (Ester)1300 - 1150Stretching vibrations.
P-Ph (Triphenylphosphine)1440 - 1430, ~1100Characteristic absorptions.
C-H (Aromatic)3100 - 3000Stretching vibrations.
C-H (Aliphatic)3000 - 2850Stretching vibrations.

X-ray Diffraction Studies of Related Phosphorus Ylide Structures and Crystalline Products

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For phosphorus ylides and their reaction products that can be obtained in crystalline form, single-crystal X-ray diffraction provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecular conformation.

The solid-state conformation of stabilized phosphorus ylides is of significant interest as it reveals the interplay of steric and electronic effects. X-ray crystallographic studies on analogous stabilized ylides have shown that the geometry around the ylidic carbon is typically planar, a consequence of the sp² hybridization resulting from electron delocalization. The relative orientation of the triphenylphosphine and the ethoxycarbonyl groups can be described by torsion angles, which are influenced by crystal packing forces.

In the crystalline state, molecules are arranged in a regular three-dimensional lattice, held together by a network of intermolecular interactions. These interactions can include van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds. For example, in the crystal structure of products formed from the reaction of this compound, C-H···O and C-H···π interactions involving the phenyl rings of the triphenylphosphine group and the ethoxycarbonyl moiety of neighboring molecules can play a crucial role in stabilizing the crystal lattice. The analysis of these interactions provides insights into the supramolecular chemistry of these compounds.

The conformation of the P=C-C=O fragment in stabilized ylides has been a subject of study. Generally, a syn or anti conformation can be adopted. Crystal packing forces can sometimes lead to the adoption of a conformation in the solid state that is not the most stable one in solution.

Structural Parameter Significance Typical Findings in Stabilized Ylides
P=C Bond LengthIndicates the degree of double bond character.Typically in the range of 1.70 - 1.75 Å.
C=O Bond LengthReflects the extent of electron delocalization.Longer than a typical ester C=O bond, ~1.25 Å.
P-C-C-O Torsion AngleDefines the conformation of the key functional group.Can be syn or anti, influenced by steric and packing effects.
Intermolecular ContactsReveal the nature of non-covalent interactions.C-H···O and C-H···π interactions are commonly observed.

In reactions where this compound or its derivatives lead to the formation of chiral products, determining the absolute stereochemistry is of paramount importance. When a chiral, enantiomerically pure product crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine its absolute configuration.

The presence of a heavy atom, such as phosphorus, in the molecule enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

For instance, if a Wittig reaction involving this compound and a chiral aldehyde yields a crystalline product with a new stereocenter, single-crystal X-ray diffraction can be used to unambiguously determine the relative and absolute stereochemistry of all chiral centers in the molecule. This information is crucial for understanding the stereochemical course of the reaction and for the characterization of enantiomerically pure compounds.

Future Directions and Emerging Research Avenues for Ethoxymethylene Triphenylphosphorane

Development of More Sustainable and Green Synthetic Protocols

A major thrust in contemporary chemical synthesis is the development of environmentally benign methodologies. For reactions employing (ethoxymethylene)triphenylphosphorane, this involves a critical reassessment of solvents and catalytic systems.

The Wittig reaction, a cornerstone of alkene synthesis, has traditionally been conducted in organic solvents, which can be hazardous and generate significant waste. webassign.net A greener alternative that has gained traction is the use of solvent-free conditions. In such protocols, the reaction between this compound and an aldehyde is carried out by simply mixing the neat reactants. udel.eduwvu.edu For instance, the reaction of benzaldehyde (B42025) with this compound can be efficiently conducted at room temperature without any solvent, with one of the liquid reactants acting as a pseudo-solvent. wvu.edu This approach not only reduces solvent waste but also simplifies the work-up procedure. webassign.net

Another promising avenue is the use of aqueous media for Wittig reactions. The hydrophobic effect can promote the aggregation of reactants in water, thereby facilitating the reaction. sciepub.com The generation of the phosphonium (B103445) salt intermediate is often favored in an aqueous environment due to increased hydrophilicity, which in turn allows for a ready deprotonation to form the ylide. sciepub.com These aqueous, one-pot procedures are typically performed at ambient temperature and can be completed within an hour, offering a significant reduction in energy consumption and hazardous waste generation. sciepub.com

Table 1: Comparison of Reaction Conditions for Wittig Reactions

ParameterTraditional MethodSolvent-Free MethodAqueous Method
Solvent Dichloromethane, THF, etc. wvu.edulibretexts.orgNone udel.eduwvu.eduWater sciepub.com
Temperature Varies (often requires heating)Room Temperature or gentle heating udel.eduAmbient Temperature sciepub.com
Reaction Time Hours to overnight15 minutes to a few hours udel.eduwvu.edu~1 hour sciepub.com
Work-up Often requires extraction and chromatographySimple extraction or filtration webassign.netwvu.eduExtraction sciepub.com
Environmental Impact High (use of volatile organic compounds)Low (minimal solvent waste) Very Low (uses a benign solvent) sciepub.com

The stoichiometric nature of the traditional Wittig reaction, which produces a molar equivalent of triphenylphosphine (B44618) oxide as a byproduct, presents a significant challenge in terms of atom economy and waste management. scientificupdate.com The removal of triphenylphosphine oxide can be a tedious process, often requiring chromatographic purification. nih.gov Consequently, the development of catalytic Wittig reactions, where the phosphine (B1218219) is regenerated and reused, is a major goal.

A key step in a catalytic cycle is the reduction of the triphenylphosphine oxide byproduct back to triphenylphosphine. researchgate.net Various methods are being explored for this reduction, including the use of silanes as reducing agents. Another approach involves the conversion of triphenylphosphine oxide to a phosphonium salt, which can then be reduced. scientificupdate.com The development of efficient and practical methods for recycling triphenylphosphine oxide is crucial for the large-scale industrial application of the Wittig reaction in a more sustainable manner. scientificupdate.comgoogle.com Some innovative strategies even explore the direct electro-reduction of the triphenylphosphine oxide in the crude reaction mixture. scientificupdate.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering improved control over reaction parameters, enhanced safety, and greater efficiency. nih.govfrontiersin.org The integration of this compound into automated flow synthesis platforms is a promising area of research. nih.govmit.edu Flow systems allow for precise control over temperature, pressure, and reaction time, which can lead to higher yields and selectivities. lookchem.com

The high surface-to-volume ratio in flow reactors facilitates rapid heat transfer, making it possible to safely conduct highly exothermic reactions. lookchem.com Furthermore, the ability to telescope multiple reaction steps in a continuous sequence without intermediate purification can significantly streamline the synthesis of complex molecules. nih.gov Automated systems can also be employed to rapidly screen reaction conditions and optimize processes, accelerating the discovery of new synthetic methodologies. nih.gov

Expansion of Reactivity Profiles in Cascade and Multicomponent Reactions

Cascade reactions, where a single event triggers a series of subsequent transformations in a one-pot process, offer a powerful strategy for the rapid construction of molecular complexity. rsc.org Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov

The unique reactivity of this compound as a stabilized ylide makes it an attractive component for the design of novel cascade and multicomponent reactions. enamine.net For instance, a one-pot reaction involving the ring-opening of a cyclopropane (B1198618) followed by a Wittig reaction with an aldehyde has been developed. researchgate.net Phosphorus ylides can also participate in MCRs with various electrophiles and nucleophiles to generate highly substituted and structurally diverse products. rsc.org A notable example is the reaction of phosphines with enynedioates and benzylidene malononitriles, which leads to the formation of highly substituted cyclopentenes bearing a phosphorus ylide moiety. rsc.org Exploring the participation of this compound in such complex transformations is a promising avenue for the discovery of new and efficient synthetic routes to valuable molecules. nih.gov

Computational Design and Predictive Modeling for Enhanced Selectivity and Efficiency

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. islandscholar.ca Density Functional Theory (DFT) calculations, for example, have been successfully employed to investigate the mechanism and stereoselectivity of the Wittig reaction. researchgate.netnih.govdigitellinc.com These studies provide valuable insights into the structures of transition states and intermediates, helping to rationalize the observed E/Z selectivity with stabilized ylides like this compound. researchgate.netnih.gov

Predictive modeling can be used to screen potential substrates and reaction conditions, thereby guiding experimental design and accelerating the discovery of new applications for this compound. mit.edu For instance, computational models can help in the design of new ylides with tailored reactivity and selectivity. nih.gov By understanding the subtle interplay of steric and electronic effects that govern the reaction pathway, it is possible to develop more efficient and selective transformations. researchgate.netsemanticscholar.org The development of machine learning models that can rapidly predict transition state structures is also a promising direction that could revolutionize the design of new catalysts and reaction pathways. mit.edu

Table 2: Computational Methods in Wittig Reaction Analysis

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Mechanistic studies, Stereoselectivity prediction researchgate.netnih.govsemanticscholar.orgUnderstanding of transition state geometries, rationalization of E/Z selectivity, influence of substituents. researchgate.netnih.gov
Ab Initio Molecular Dynamics (AIMD) Studying solvent effects on reaction pathways. digitellinc.comElucidation of the role of explicit solvent molecules in influencing transition state structures and stereoselectivity. digitellinc.com
Energy Decomposition Analysis (EDA) Analyzing stabilizing interactions in transition states. digitellinc.comIdentification of key orbital interactions that determine the stereochemical outcome of the reaction. digitellinc.com
Machine Learning Models Rapid prediction of transition state structures. mit.eduAccelerated design of new catalysts and reaction conditions. mit.edu

Exploration of Novel Applications in Materials Science and Polymer Chemistry

The versatility of the Wittig reaction and the functional groups present in this compound open up possibilities for its use in materials science and polymer chemistry. The triphenylphosphine moiety, for example, can be incorporated into polymer backbones to create materials with unique properties. A highly porous triphenylphosphine-based polymer has been developed that can be used as a solid-phase Wittig reagent, allowing for the reaction to be carried out in a cyclic manner with the reagent being regenerated and reused. researchgate.net

Furthermore, organophosphorus compounds are known to have applications in areas such as flame retardants and ligands for catalysis. The ester functionality in this compound provides a handle for further modification and incorporation into polymer chains. There is potential to explore the use of this ylide in the synthesis of novel monomers or as a post-polymerization modification agent to introduce specific functionalities into materials. The development of new polymerization catalysts based on phosphine ligands is also an active area of research, and the insights gained from studying the reactivity of this compound could contribute to this field. rsc.org

Q & A

Q. Example protocol :

StepConditionsOutcome
DeprotonationNaH, THF, 0°C, 1 hYlide formation
QuenchingIce-cold H₂OIsolation of crude product
PurificationRecrystallization (EtOH/ether)≥85% purity

Basic: How is this reagent employed in Wittig reactions, and what are common pitfalls in alkene formation?

The reagent facilitates Wittig olefination by reacting with aldehydes to form α,β-unsaturated esters. Critical considerations:

  • Substrate compatibility : Electron-deficient aldehydes react faster, while sterically hindered substrates may require prolonged reaction times .
  • Side reactions : Competing hydrolysis of the ylide can occur if moisture is present, leading to reduced yields.
  • Workup : Use of anhydrous magnesium sulfate for drying and rapid column chromatography (silica gel, hexane/ethyl acetate) minimizes decomposition .

Optimization tip : Pre-drying solvents over molecular sieves and using inert atmospheres (N₂/Ar) improves reproducibility .

Intermediate: What mechanistic insights explain the dual reactivity of this compound as a Wittig reagent and cholinesterase inhibitor?

The ylide’s nucleophilic carbon attacks carbonyl groups (Wittig mechanism), while its electrophilic phosphorous center interacts with serine residues in cholinesterase enzymes . This duality necessitates careful handling:

  • Bioactivity interference : Residual ylide in biological assays may skew inhibition results. Purify final products via HPLC to isolate target compounds .
  • Reactivity balance : Adjusting the electron-withdrawing ethoxy group modulates both Wittig reactivity and enzyme affinity. Computational studies (DFT) are recommended to predict selectivity .

Advanced: How can contradictory toxicity data (e.g., neurotoxicity in animals vs. low human toxicity) be reconciled when designing safety protocols?

Animal studies report delayed neurotoxicity (e.g., peripheral neuropathy in rodents), while human data show only mild cholinesterase inhibition without clinical symptoms . To address this:

  • Dose-response analysis : Use lower concentrations (≤1 mM) in vitro to mimic human exposure levels.
  • Species-specific metabolism : Incorporate liver microsome assays to compare metabolite profiles across species .
  • Protective measures : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/dermal exposure during synthesis .

Advanced: What strategies mitigate phosphine oxide byproduct formation in large-scale reactions?

Phosphine oxide (Ph₃P=O) is a common byproduct that complicates purification. Solutions include:

  • Catalytic systems : Use polymer-supported triphenylphosphine to simplify byproduct removal via filtration .
  • Reductive recycling : Treat Ph₃P=O with silanes (e.g., PhSiH₃) to regenerate Ph₃P, though this requires inert conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of oxides, aiding column chromatography .

Q. Example recycling protocol :

StepConditionsOutcome
ReductionPhSiH₃, DCM, 25°C, 12 h70–80% Ph₃P recovery
FiltrationCelite bedRemoval of silica-containing waste

Advanced: How do steric and electronic effects influence regioselectivity in reactions with unsymmetrical carbonyl substrates?

Steric bulk near the carbonyl group directs the ylide to attack the less hindered position. Electronic effects dominate in conjugated systems:

  • Electron-deficient aldehydes : Faster reaction at the β-position due to increased electrophilicity.
  • Steric maps : Molecular modeling (e.g., DFT or MM2) predicts preferred attack sites. For example, in α-branched aldehydes, the ylide favors the less substituted position .

Case study : Reaction with 2-methylpropanal yields 85% trans-alkene due to steric hindrance at the α-carbon .

Advanced: How can NMR and mass spectrometry resolve ambiguities in product identification after Wittig reactions?

  • ¹H-NMR : Look for characteristic vinyl proton signals (δ 5.8–6.5 ppm, coupling constants J = 12–16 Hz for trans-alkenes) .
  • ³¹P-NMR : A singlet at δ 20–25 ppm confirms ylide consumption .
  • HRMS : Use ESI+ mode with sodium adducts ([M+Na]⁺) for accurate mass verification .

Example data : Ethyl cinnamate from benzaldehyde shows vinyl protons at δ 6.4 ppm (d, J = 15.9 Hz) and a carbonyl signal at δ 165 ppm in ¹³C-NMR .

Advanced: What environmental and regulatory considerations apply to waste disposal of this reagent?

  • Phosphorus content : Classified as an environmental hazard (Aquatic Chronic 1, H410) due to potential eutrophication .
  • Waste treatment : Incinerate at ≥1000°C with alkali scrubbers to convert phosphorus oxides to phosphate salts .
  • Regulatory compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste labeling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.